![molecular formula C19H18O4 B14367712 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane CAS No. 92599-34-3](/img/structure/B14367712.png)
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane is an organic compound that features a phenanthrene core substituted with methoxy groups and an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Epoxidation: The final step involves the formation of the oxirane ring. This can be achieved by reacting the phenanthrene derivative with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}ethanol: Similar structure but with an alcohol group instead of an oxirane ring.
3,6-Dimethoxyphenanthrene: Lacks the oxirane ring and the oxy-methyl group.
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}amine: Contains an amine group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane makes it uniquely reactive compared to its analogs. This reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92599-34-3 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-[(3,6-dimethoxyphenanthren-4-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C19H18O4/c1-20-14-7-5-12-3-4-13-6-8-17(21-2)19(18(13)16(12)9-14)23-11-15-10-22-15/h3-9,15H,10-11H2,1-2H3 |
InChI-Schlüssel |
KWJITMCAIRLTEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)OCC4CO4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




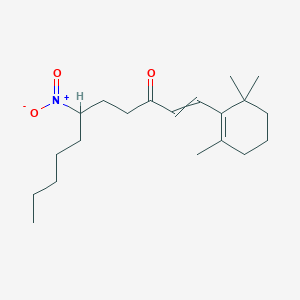
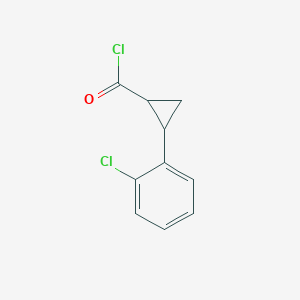
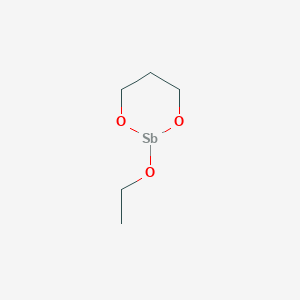
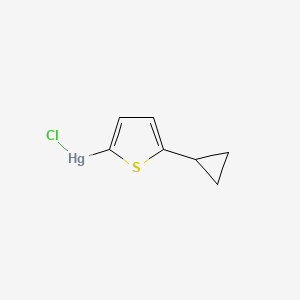

![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
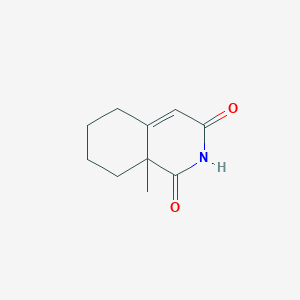
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)



